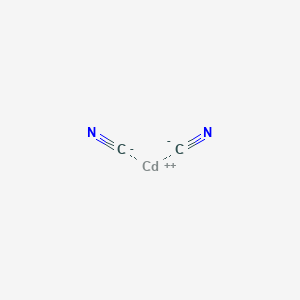

Cadmium cyanide (Cd(CN)2)

Description

Background and Significance in Advanced Inorganic Chemistry and Materials Science

In the realm of advanced inorganic chemistry, cadmium cyanide is significant primarily due to its role as a versatile building block for coordination polymers and supramolecular assemblies. It is a three-dimensional porous coordination polymer capable of forming clathrates, which are inclusion compounds where guest molecules are trapped within the host framework's cavities. mdpi.commdpi.com The structure of the Cd(CN)₂ host framework is highly adaptable and changes depending on the nature of the encapsulated guest molecule. mdpi.commdpi.com This guest-induced structural transformation is a key area of research, demonstrating principles of molecular recognition and self-assembly. mdpi.com

The coordination geometry of the cadmium(II) ion in these structures is not fixed. While a tetrahedral four-coordination (CdT) is common, the presence of guest ligands can induce other geometries, such as trigonal-bipyramidal five-coordination (CdTB) or octahedral six-coordination (CdOC). mdpi.com For instance, when alkoxyethanols are used as guests, the hydroxyl oxygen atoms can coordinate to the Cd(II) ions, leading to trigonal-bipyramidal geometries. mdpi.com The incorporation of water molecules can also lead to octahedral coordination. mdpi.com The ability of branched-butoxyethanol molecules to act as both coordinating ligands and non-coordinating guests within the same structure further highlights this complexity, resulting in frameworks with multiple distinct Cd(II) coordination environments, including octahedral, tetrahedral, and even square-pyramidal. mdpi.comresearchgate.net

From a materials science perspective, Cd(CN)₂ is notable for its unique physical properties, particularly its thermal and mechanical responses. It is one of the most studied materials for its strong and isotropic negative thermal expansion (NTE), a counterintuitive property where the material contracts upon heating. rsc.orgarxiv.org This NTE effect is remarkably large and persists over a wide temperature range of about 600 K, giving it the highest known NTE capacity. arxiv.orgrsc.org The porous and flexible nature of its framework is fundamental to this property. The discovery that its NTE is dependent on X-ray exposure, a phenomenon termed 'negative X-ray expansion' (NXE), has added another layer of interest. rsc.orgrsc.org This finding suggests that irradiation can be used as a tool to manipulate the material's properties, opening potential avenues for the design of advanced functional materials. rsc.orgqd-latam.com

Overview of Key Academic Research Trajectories for Cadmium Cyanide Systems

Academic research on cadmium cyanide systems has evolved along several key trajectories, driven by its fascinating structural chemistry and functional properties.

A primary research focus has been on Host-Guest Chemistry and Coordination Polymers . This trajectory involves the synthesis and crystallographic characterization of novel Cd(CN)₂-based clathrates and coordination polymers. Researchers have systematically introduced a wide variety of guest molecules—such as carbon tetrachloride, various alcohols, ethers, and crown ethers—into the Cd(CN)₂ framework. mdpi.commdpi.comtandfonline.com The goal is to understand how the size, shape, and functionality of the guest influence the resulting three-dimensional structure. mdpi.com These studies have led to the creation of diverse frameworks with zeolite-like, tridymite-like, and new types of network topologies. mdpi.comresearchgate.net This research is significant for developing new porous materials with potential applications in molecular recognition and storage. mdpi.com

Another major research trajectory is the investigation of its Anomalous Thermal Expansion . This area is centered on understanding the mechanism behind cadmium cyanide's strong Negative Thermal Expansion (NTE). rsc.orgarxiv.org Initially, the NTE was thought to arise from low-frequency phonons, similar to its congener zinc cyanide. arxiv.org However, more recent research has revealed a more complex picture involving dynamic disorder of the cyanide ligands. rsc.org A pivotal discovery in this field was that Cd(CN)₂ also exhibits Negative X-ray Expansion (NXE), where it contracts upon irradiation with X-rays. rsc.orgrsc.org This finding not only helped resolve previous discrepancies in reported NTE coefficients but also opened a new line of inquiry into the interaction between radiation and functional inorganic materials. rsc.orgqd-latam.com

Research Data on Cadmium Cyanide Coordination Polymers

The table below summarizes findings from studies on Cd(CN)₂ coordination polymers, detailing the guest molecules used and the resulting structural characteristics of the host framework.

| Guest Molecule | Resulting Framework Type | Cd(II) Coordination Geometries | Reference |

| Ethoxyethanol | Distorted tridymite-like | Trigonal-bipyramidal | mdpi.com |

| Butoxyethanol | Zeolite-like | Trigonal-bipyramidal, Tetrahedral | mdpi.com |

| Hexyloxyethanol | Zeolite-like | Octahedral, Tetrahedral | mdpi.com |

| iso-Butoxyethanol | 3D Coordination Polymer | Octahedral, Tetrahedral | mdpi.com |

| tert-Butoxyethanol | 3D Coordination Polymer | Octahedral, Square-pyramidal, Tetrahedral | mdpi.com |

| 18-Crown-6 (B118740) | 3D Framework with channels | Hexagonal bipyramidal, Tetrahedral | tandfonline.com |

Compound Names

Properties

IUPAC Name |

cadmium(2+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Cd/c2*1-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMJUOSYSOOPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd(CN)2, C2CdN2 | |

| Record name | cadmium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Slightly soluble in water (1.71 g/100mL at 15 deg C); [Merck Index] | |

| Record name | Cadmium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-83-6 | |

| Record name | Cadmium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium cyanide (Cd(CN)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cadmium Cyanide and Its Extended Structures

Direct Synthesis Approaches for Bulk Cadmium Cyanide

The direct synthesis of bulk cadmium cyanide typically involves the reaction of a soluble cadmium(II) salt with a cyanide source in an aqueous or non-aqueous medium.

One common commercial method involves the reaction of cadmium hydroxide (B78521) with hydrogen cyanide. semnan.ac.ir

Reaction: Cd(OH)₂ + 2 HCN → Cd(CN)₂ + 2 H₂O

Another prevalent laboratory-scale aqueous route is the precipitation reaction between a soluble cadmium salt, such as cadmium chloride (CdCl₂) or cadmium nitrate (B79036) (Cd(NO₃)₂), and an alkali metal cyanide, like potassium cyanide (KCN) or sodium cyanide (NaCN). researchgate.net The resulting cadmium cyanide, being sparingly soluble in water, precipitates out of the solution.

A non-aqueous approach has also been developed to produce water-free cadmium cyanide, which is particularly useful for applications sensitive to hydroxide impurities. This method involves the oxidation of cadmium metal with mercury(II) cyanide in liquid ammonia (B1221849). researchgate.net The reaction initially forms an intermediate, Cd(NH₃)₂[Cd(CN)₄], which upon heating, decomposes to yield polycrystalline Cd(CN)₂. researchgate.net

Reaction Scheme:

Cd (metal) + Hg(CN)₂ (in liquid NH₃) → Cd(NH₃)₂[Cd(CN)₄] (intermediate)

Cd(NH₃)₂[Cd(CN)₄] (heat) → Cd(CN)₂ (solid) + NH₃ (gas)

The choice of synthetic method can be critical, as aqueous preparations can sometimes lead to contamination with cadmium hydroxide. researchgate.net

Controlled Synthesis of Cadmium Cyanide Coordination Polymers and Framework Materials

Cadmium cyanide serves as a fundamental building block for the construction of three-dimensional (3D) coordination polymers and framework materials. These structures are often porous and can encapsulate guest molecules, leading to the formation of clathrates. dntb.gov.uaasianpubs.org The synthesis of these materials relies on the controlled self-assembly of cadmium(II) ions and cyanide ligands, often in the presence of ancillary ligands or guest molecules that direct the formation of specific network topologies.

A general and effective method for growing single crystals of these coordination polymers is the slow diffusion or layering of a guest molecule into an aqueous solution containing cadmium cyanide precursors. asianpubs.org Typically, an aqueous solution is prepared by mixing a cadmium salt (e.g., CdCl₂·2.5H₂O) and a tetracyanocadmate(II) salt (e.g., K₂[Cd(CN)₄]). dntb.gov.uaasianpubs.org This initial solution is then carefully layered with an organic guest molecule, often an alcohol, and left undisturbed for a period ranging from days to weeks to allow for slow crystallization. dntb.gov.uaasianpubs.org

The nature of the guest molecule plays a crucial role in templating the final structure of the Cd(CN)₂ framework. Different guest molecules can lead to distinct framework topologies and coordination geometries for the cadmium(II) centers. For instance, the use of branched-butoxyethanol isomers, iso-butoxyethanol (iBucel) and tert-butoxyethanol (tBucel), results in two different 3D cadmium(II) cyanide coordination polymers with unique structural characteristics. dntb.gov.ua In these structures, the alcohol molecules act as both coordinating ligands and space-filling guest molecules within the framework's cavities. dntb.gov.ua

Similarly, the use of alkoxyethanols with varying alkyl chain lengths (ethoxyethanol, butoxyethanol, and hexyloxyethanol) leads to the formation of cadmium cyanide coordination polymers with different structures, such as distorted tridymite-like and zeolite-like frameworks. asianpubs.org

Preparation of Nanoscale Cadmium Cyanide Structures

The synthesis of nanoscale cadmium cyanide and related coordination polymers involves methods that control nucleation and growth to produce materials with dimensions in the nanometer range. These methods often offer advantages such as faster reaction times and the ability to tune particle size and morphology.

Sonochemical synthesis has been successfully employed to prepare nanospheres of a cadmium(II) coordination polymer. mdpi.com This method utilizes high-intensity ultrasound to induce acoustic cavitation, creating localized hot spots with high temperatures and pressures that drive the chemical reaction. For example, irradiating an ethanolic mixture of cadmium(II) nitrate and a hydrazone-based ligand (pyridine-2-carboxaldehyde isonicotinoyl hydrazone) with ultrasound for a short period (e.g., 30 minutes) at ambient temperature yields nanoparticles of the corresponding coordination polymer. mdpi.com This approach is significantly faster than traditional methods like the branched tube method. mdpi.com

Microwave-assisted synthesis is another rapid and efficient technique for producing nanomaterials. This method uses microwave irradiation to provide fast and uniform heating of the reaction mixture, which can accelerate reaction rates and lead to the formation of smaller, more uniform particles. asianpubs.orgnju.edu.cn While specific examples for pure Cd(CN)₂ are not prevalent, this technique has been widely used for synthesizing other cadmium-based nanomaterials like cadmium oxide (CdO) and cadmium sulfide (B99878) (CdS) nanoparticles, often from cadmium-containing precursors. asianpubs.orgchalcogen.ro The principles of microwave-assisted synthesis, such as rapid heating and enhanced reaction kinetics, are applicable to the production of nanoscale coordination polymers. researchgate.net

Chemical Bath Deposition Routes

Influence of Reaction Conditions on Product Morphology, Polymorphism, and Crystal Growth

The final characteristics of cadmium cyanide-based materials are highly sensitive to the reaction conditions under which they are synthesized. Factors such as the choice of solvent, the nature of guest molecules, temperature, and pressure can profoundly influence the resulting product's morphology, the specific crystalline form (polymorphism), and the mechanism of crystal growth.

Guest Molecule Influence: The guest molecule is one of the most critical factors in determining the structure of Cd(CN)₂-based coordination polymers. The size, shape, and functionality of the guest can direct the assembly of the Cd(CN)₂ framework into different topological arrangements. dntb.gov.uaasianpubs.orgnju.edu.cn For example, crystallization from different isomers of propanol (B110389) (n-propanol and isopropanol) yields clathrates with topologically distinct Cd(CN)₂ frameworks; one featuring both hexagonal and pentagonal channels, and the other only pentagonal channels. nju.edu.cn Similarly, using branched-butoxyethanol isomers leads to frameworks with different ratios of octahedral, tetrahedral, and even square-pyramidal Cd(II) coordination geometries. dntb.gov.ua This demonstrates the "mineralomimetic" nature of cadmium cyanide, where the host lattice adapts its structure to accommodate the guest. arabjchem.org

Polymorphism: Cadmium cyanide is known to exhibit polymorphism, where it can exist in different crystal structures. The presence of different guest molecules can stabilize different polymorphs of the Cd(CN)₂ host lattice. arabjchem.orgnih.gov For instance, guests with tetrahedral geometry like carbon tetrachloride tend to favor a diamond-like (dia) network, while bulkier guests can direct the formation of a lonsdaleite-like (lon) structure with larger, linear channels. nih.gov

Crystal Growth and Morphology: The conditions of crystal growth, such as temperature, concentration of reactants, and the rate of crystallization, affect the morphology and quality of the resulting crystals. Slow crystallization methods, like vapor diffusion or slow evaporation, are often employed to obtain well-defined single crystals suitable for X-ray diffraction analysis. dntb.gov.uaasianpubs.orgscholaris.ca In contrast, rapid precipitation methods or sonochemical synthesis tend to produce nano- or micro-crystalline powders. mdpi.com The morphology of cadmium oxide nanostructures synthesized via a solvothermal process has been shown to be controllable by adjusting the concentration of the base (NaOH) and the synthesis temperature, yielding structures from micro-octahedrons to nanowires. researchgate.net While this example is for CdO, it illustrates the general principle that synthetic parameters are key levers for controlling product morphology.

Interactive Data Tables

Table 1: Synthesis of Cadmium Cyanide Coordination Polymers with Alcohol Guests

| Guest Molecule | Cadmium Source | Cyanide Source | Synthesis Method | Resulting Framework | Ref. |

| iso-butoxyethanol | CdCl₂·2.5H₂O | K₂[Cd(CN)₄] | Slow diffusion | 3D polymer with octahedral & tetrahedral Cd(II) | dntb.gov.ua |

| tert-butoxyethanol | CdCl₂·2.5H₂O | K₂[Cd(CN)₄] | Slow diffusion | 3D polymer with octahedral, square-pyramidal & tetrahedral Cd(II) | dntb.gov.ua |

| Ethoxyethanol | CdCl₂·2.5H₂O | K₂[Cd(CN)₄] | Vapor diffusion | Distorted tridymite-like structure | asianpubs.org |

| Butoxyethanol | CdCl₂·2.5H₂O | K₂[Cd(CN)₄] | Vapor diffusion | Zeolite-like structure | asianpubs.org |

| Hexyloxyethanol | CdCl₂·2.5H₂O | K₂[Cd(CN)₄] | Layering | Zeolite-like structure | asianpubs.org |

Table 2: Synthesis of Nanoscale Cadmium-Containing Compounds

| Compound | Cadmium Precursor | Other Reactants | Synthesis Method | Resulting Morphology | Ref. |

| Cd(II) Coordination Polymer | Cd(NO₃)₂·4H₂O | Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Sonochemical | Nanospheres | mdpi.com |

| Cadmium Oxide | Cadmium Acetate (B1210297) | NaOH | Microwave-assisted | Nanoparticles | asianpubs.org |

| Cadmium Oxide | Cadmium Acetate | NaOH | Solvothermal | Micro-octahedrons, Nanowires | researchgate.net |

Structural Elucidation and Advanced Characterization of Cadmium Cyanide Frameworks

The intricate and often beautiful architectures of cadmium cyanide frameworks have been a subject of intense scientific scrutiny. The versatility of the Cd(CN)₂ building block allows for the formation of a diverse array of structures, from simple diamondoid networks to complex, porous clathrates capable of encapsulating guest molecules. This section delves into the crystallographic techniques used to unravel these structures and the fascinating variety of coordination geometries and framework topologies that have been discovered.

Single Crystal X-ray Diffraction Analysis of Cadmium Cyanide and its Clathrates

The discovery of the first cadmium cyanide clathrate, Cd(CN)₂·CCl₄, highlighted the potential of Cd(CN)₂ to form porous coordination polymers that can include various guest molecules. mdpi.com The formation of these clathrates is often accompanied by the creation of novel host frameworks. For instance, the crystallization of Cd(CN)₂ from propanol (B110389) isomers, n-propanol and isopropanol (B130326), results in clathrates with topologically and geometrically distinct [Cd(CN)₂]n frameworks. rsc.org The n-propanol clathrate exhibits both hexagonal and pentagonal channels, while the isopropanol version only has pentagonal channels. rsc.org

The nature of the guest molecule plays a pivotal role in dictating the final structure of the cadmium cyanide host. For example, the inclusion of ether molecules like diethyl ether (Et₂O) or diisopropyl ether (Prⁱ₂O) leads to the formation of Cd₈(CN)₁₆(H₂O)₆·6G clathrates, which possess a cubic crystal system. rsc.org In contrast, the use of di-n-propyl ether (Prⁿ₂O) results in a monoclinic structure with the formula Cd₃(CN)₆(H₂O)₂·2Prⁿ₂O. rsc.org

The synthesis of cadmium(II) cyanide coordination polymers with branched-butoxyethanols has yielded novel 3D frameworks. mdpi.com Specifically, two compounds, [{Cd(CN)₂(iBucel)₂}{Cd(CN)₂(H₂O)(iBucel)}₂{Cd(CN)₂}₆·2(iBucel)]n (where iBucel is iso-butoxyethanol) and [{Cd(CN)₂(H₂O)₁.₀₆(tBucel)₀.₉₄}{Cd(CN)₂(tBucel)}₂{Cd(CN)₂}₂·1.06(tBucel)]n (where tBucel is tert-butoxyethanol), have been synthesized and their structures determined. researchgate.net These complexes demonstrate that the branched-butoxyethanol molecules can act as both ligands and guests within the Cd(CN)₂ cavities. mdpi.com

Furthermore, the interaction between the host and guest can be quite specific. In the case of the Cd₅(CN)₁₀(H₂O)₄·4C₆H₁₁OH clathrate, the cyclohexanol (B46403) guest molecules are involved in hydrogen bonding with the host framework. acs.org The structural analysis of these complex materials is often supported by other techniques like solid-state ¹¹³Cd NMR to probe the local environment of the cadmium atoms. acs.org

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Cd(CN)₂·n-PrOH | - | - | Hexagonal and pentagonal channels rsc.org |

| Cd(CN)₂·i-PrOH | - | - | Pentagonal channels rsc.org |

| Cd₈(CN)₁₆(H₂O)₆·6Et₂O | Cubic | I$\bar{4}$3d | Host contains tetrahedral and octahedral Cd atoms in a 5:3 ratio rsc.org |

| Cd₃(CN)₆(H₂O)₂·2Prⁿ₂O | Monoclinic | C2/c | Isostructural to the di-iso-propyl alcohol clathrate rsc.org |

| [{Cd(CN)₂(iBucel)₂}{Cd(CN)₂(H₂O)(iBucel)}₂{Cd(CN)₂}₆·2(iBucel)]n | Monoclinic | C2/c | Contains octahedral and tetrahedral Cd(II) in a 3:6 ratio mdpi.com |

| [{Cd(CN)₂(H₂O)₁.₀₆(tBucel)₀.₉₄}{Cd(CN)₂(tBucel)}₂{Cd(CN)₂}₂·1.06(tBucel)]n | Monoclinic | I2/a | Contains octahedral, square-pyramidal, and tetrahedral Cd(II) in a 1:2:2 ratio mdpi.com |

Powder X-ray Diffraction for Phase Identification and Rietveld Refinement

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline cadmium cyanide materials. It is particularly useful for phase identification, assessing sample purity, and for studying structural transformations under different conditions. Rietveld refinement of PXRD data allows for the determination of lattice parameters and can provide insights into the crystal structure, especially when single crystals are not available.

PXRD has been instrumental in studying the polymorphism of cadmium cyanide. For example, the pressure-induced phase transitions of Zn(CN)₂, a structural analogue of Cd(CN)₂, have been extensively studied using synchrotron powder diffraction data, revealing several new crystalline phases. acs.org These studies provide a basis for understanding the potential high-pressure behavior of Cd(CN)₂.

The technique is also crucial for investigating the effects of external stimuli, such as temperature and X-ray irradiation, on the structure of cadmium cyanide. It has been shown that Cd(CN)₂ exhibits negative thermal expansion (NTE), a property that has been re-evaluated using PXRD to resolve inconsistencies in previously reported data. nih.govresearchgate.net Interestingly, it was discovered that X-ray irradiation itself can induce a contraction of the unit cell, a phenomenon termed "negative X-ray expansion" (NXE). nih.govrsc.org This effect complicates the study of NTE and highlights the need for careful experimental design. nih.govresearchgate.net

Rietveld refinement of powder diffraction data has been successfully applied to determine the crystal structure of new phases and to refine the structures of known materials. researchgate.net For instance, the structure of a low-temperature phase of Cd(CN)₂ was refined using this method. researchgate.net The quality of the refinement is often assessed by the weighted profile R-factor (Rwp). rsc.org

| Temperature (K) | a (Å) | V (ų) | Rwp (%) |

|---|---|---|---|

| 150 | 6.3182(3) | 252.22(3) | 10.4363677 |

| 210 | 6.31916(6) | 252.336(7) | 5.8977919 |

Determination of Cadmium(II) Coordination Geometries (e.g., Tetrahedral, Octahedral, Square-Pyramidal, Hexagonal Bipyramidal)

In its simplest form, Cd(CN)₂, the cadmium ion is typically tetrahedrally coordinated to four cyanide ligands. smolecule.com However, the incorporation of guest molecules, particularly those with hydrophilic groups, can lead to a change in the coordination number and geometry of the cadmium ion. mdpi.commdpi.com For example, in the presence of water molecules, the coordination sphere of cadmium can expand to become octahedral, with water molecules occupying some of the coordination sites. rsc.orgsmolecule.com

The synthesis of cadmium(II) cyanide coordination polymers with branched-butoxyethanols has provided examples of frameworks containing multiple coordination geometries within the same structure. mdpi.comresearchgate.net In one such complex, both octahedral and tetrahedral Cd(II) ions are present in a 3:6 ratio. mdpi.com In another, the framework contains octahedral, square-pyramidal, and tetrahedral Cd(II) in a 1:2:2 ratio. mdpi.comresearchgate.net The square-pyramidal geometry is formed by one tert-butoxyethanol ligand and four cyanide ligands. mdpi.com

The formation of mixed-coordination frameworks is also observed in ether clathrates. For example, the host frameworks of Cd₈(CN)₁₆(H₂O)₆·6G (G = Et₂O or Prⁱ₂O) contain both tetrahedral and octahedral cadmium atoms in a 5:3 ratio. rsc.org Similarly, the Cd₃(CN)₆(H₂O)₂·2Prⁿ₂O clathrate contains tetrahedral and octahedral cadmium in a 2:1 ratio. rsc.org

| Compound/Framework | Coordination Geometries Present | Ratio of Geometries | Reference |

|---|---|---|---|

| Pristine Cd(CN)₂ | Tetrahedral | - | smolecule.com |

| Cd₈(CN)₁₆(H₂O)₆·6G (G = Et₂O or Prⁱ₂O) | Tetrahedral, Octahedral | 5:3 | rsc.org |

| Cd₃(CN)₆(H₂O)₂·2Prⁿ₂O | Tetrahedral, Octahedral | 2:1 | rsc.org |

| [{Cd(CN)₂(iBucel)₂}{Cd(CN)₂(H₂O)(iBucel)}₂{Cd(CN)₂}₆·2(iBucel)]n | Octahedral, Tetrahedral | 3:6 | mdpi.com |

| [{Cd(CN)₂(H₂O)₁.₀₆(tBucel)₀.₉₄}{Cd(CN)₂(tBucel)}₂{Cd(CN)₂}₂·1.06(tBucel)]n | Octahedral, Square-Pyramidal, Tetrahedral | 1:2:2 | mdpi.comresearchgate.net |

Analysis of Three-Dimensional Framework Architectures and Connectivity (e.g., Diamondoid, Cristobalite-like, Zeolite-like)

The connectivity of the cadmium and cyanide ions gives rise to a fascinating variety of three-dimensional framework architectures. These frameworks are often described by their resemblance to known mineral structures, such as diamond, cristobalite, and various zeolites. mdpi.commdpi.comresearchgate.net

The simplest and most common framework for Cd(CN)₂ is a doubly interpenetrated diamondoid structure. researchgate.net This structure consists of two independent, yet intertwined, networks, each with the topology of a diamond lattice. researchgate.net A non-interpenetrated, single-network diamondoid structure has also been reported. acs.org

The inclusion of guest molecules can lead to the formation of more complex and open frameworks. For instance, cristobalite-like frameworks are observed in several cadmium cyanide clathrates. mdpi.comrsc.org A new type of cristobalite-like framework has been identified in the Cd₅(CN)₁₀(H₂O)₄·4C₆H₁₁OH clathrate, which features a site that interacts with the cyclohexanol guest via hydrogen bonding. acs.org

Zeolite-like frameworks, characterized by their porous nature and well-defined channels and cavities, are also formed by cadmium cyanide. mdpi.comresearchgate.net The synthesis of cadmium(II) cyanide coordination polymers with alkoxyethanols has yielded complexes with distorted tridymite-like and zeolite-like structures. mdpi.com The specific framework adopted depends on the nature of the alkoxyethanol guest. mdpi.com For example, a honeycomb-like framework with large hexagonal channels has been observed in a cadmium cyanide clathrate containing tert-butanol. rsc.org

The connectivity of the framework can be further influenced by the presence of other metal ions. For example, in the bimetallic framework of [CdCu(CN)₃], a planar network of complexes is stacked to create a three-dimensional structure. researchgate.net

| Framework Type | Example Compound/System | Key Features | Reference |

|---|---|---|---|

| Diamondoid (doubly interpenetrated) | Ambient phase Cd(CN)₂ | Two intertwined diamond-like networks | researchgate.net |

| Diamondoid (single network) | [N(CH₃)₄][CuᴵZnᴵᴵ(CN)₄] | A single, non-interpenetrated diamond-like network | acs.org |

| Cristobalite-like | Cd(CN)₂·G (G = various organic guests) | Framework resembling the structure of cristobalite | mdpi.comrsc.org |

| Zeolite-like | Cd(CN)₂ with alkoxyethanol guests | Porous structures with channels and cavities | mdpi.comresearchgate.net |

| Honeycomb | Cd(CN)₂·2/3H₂O·tBuOH | Infinite linear channels with large hexagonal cross-sections | rsc.org |

Elucidation of Clathrate and Host-Guest Structural Interactions

The formation of cadmium cyanide clathrates is driven by interactions between the host framework and the encapsulated guest molecules. These interactions can range from weak van der Waals forces to stronger hydrogen bonds, and they play a crucial role in stabilizing the clathrate structure. mdpi.comoup.com

In many cases, the guest molecules are held within the cavities of the host framework primarily by dispersion forces. oup.com This is typical for clathrates containing nonpolar guests like carbon tetrachloride (CCl₄) or benzene (B151609) (C₆H₆). mdpi.com The size and shape of the guest molecule must be complementary to the dimensions of the host cavity for stable inclusion to occur. oup.com

When the guest molecules possess polar functional groups, such as hydroxyl or ether groups, hydrogen bonding can occur between the guest and the host framework, particularly if the framework itself contains coordinating water molecules. rsc.org For example, in the cadmium cyanide-ether clathrates, the guest ether molecules are accommodated in cage-like cavities and participate in hydrogen bonding with the coordinated water molecules. rsc.org Similarly, in the Cd₅(CN)₁₀(H₂O)₄·4C₆H₁₁OH clathrate, the cyclohexanol guest is involved in hydrogen bonding with the host. researchgate.net

The host-guest interactions can be quite specific, leading to molecular recognition phenomena. The flexible nature of the cadmium cyanide framework allows it to adapt to the size and shape of different guest molecules, resulting in the formation of distinct clathrate structures. mdpi.com

Impact of Guest Molecules and Ligand Substituents on Framework Reorganization

The structure of the cadmium cyanide framework is highly sensitive to the nature of the included guest molecules and any substituents on the ligands. The presence of different guests can induce significant reorganization of the framework, leading to the formation of entirely new structural topologies. mdpi.comrsc.org

A clear example of this guest-dependent framework reorganization is seen in the clathrates formed with propanol isomers. rsc.org The use of n-propanol and isopropanol as guests results in two distinct [Cd(CN)₂]n frameworks with different channel structures. rsc.org Similarly, the choice of alkoxyethanol guest in the synthesis of cadmium(II) cyanide coordination polymers dictates whether a distorted tridymite-like or a zeolite-like framework is formed. mdpi.com

The hydrophilic or lipophilic nature of the guest molecule also has a profound impact on the framework structure. mdpi.commdpi.com Lipophilic guests tend to favor the formation of cristobalite-like or tridymite-like frameworks where the cadmium ions are tetrahedrally coordinated. mdpi.commdpi.com In contrast, guests with hydrophilic groups, especially those that can coordinate to the cadmium ion or participate in hydrogen bonding, often lead to the formation of zeolite-mimetic structures with higher coordination numbers for cadmium. mdpi.commdpi.com

Ligand substituents can also be used to tune the properties of the framework. While the primary focus of this article is on the simple Cd(CN)₂ framework, it is worth noting that the introduction of substituents on the cyanide ligand or the use of co-ligands can dramatically alter the resulting structure and its properties. nih.gov This principle is widely used in the design of metal-organic frameworks (MOFs) for specific applications. usf.edu

In some cases, the framework can undergo reversible transformations upon guest exchange. This dynamic behavior highlights the flexibility of the cadmium cyanide framework and its ability to respond to changes in its environment.

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the local and bulk electronic and vibrational properties of cadmium cyanide frameworks.

Vibrational Spectroscopy (Infrared and Raman) for Cyanide and Ligand Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding characteristics within cadmium cyanide structures. The cyanide (C≡N) stretching frequency is particularly sensitive to its coordination environment.

In cadmium(II) cyanide complexes, the ν(C≡N) stretching frequency often exhibits a blue shift compared to that of the free cyanide ion, indicating the formation of bridging cyanide ligands between two cadmium(II) centers. mdpi.com For instance, in certain cadmium cyanide complexes, the ν(CN) is observed at 2179 cm⁻¹, a higher frequency than the 2145 cm⁻¹ seen for the terminal cyanide in K₂[Cd(CN)₂]. mdpi.com This shift is a strong indicator of the C≡N group acting as a bridge between two metal ions. mdpi.com

The analysis of complexes with additional ligands, such as heterocyclic thiones, reveals that the thione ligands are present in their thione form in the solid state, as confirmed by the presence of ν(N-H) bands in the IR spectra. tandfonline.com The coordination of sulfur to cadmium(II) is further supported by these vibrational studies. tandfonline.comnih.gov In tetracyanonickelate (B1213329) complexes containing cadmium and isonicotinic acid, IR and Raman spectra have been used to assign vibrational modes and understand the coordination of the isonicotinic acid molecules to the cadmium atom within the polymeric layers. nih.gov

It is important to note that distinguishing between Cd–NC–Cd and Cd–CN–Cd arrangements can be challenging with vibrational spectroscopy alone due to the disordered nature of the cyanide linkages in many cadmium cyanide frameworks. mdpi.com

Table 1: Representative Vibrational Frequencies in Cadmium Cyanide Complexes

| Complex/Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Cadmium Cyanide Complex | ν(CN) | 2179 | mdpi.com |

| K₂[Cd(CN)₂] | ν(CN) (terminal) | 2145 | mdpi.com |

| [Ni(CN)₄]²⁻ in K₂[Ni(CN)₄] | ν(CN) | 2122 | scispace.com |

| Ionic KCN | ν(CN) | 2080 | scispace.com |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹³Cd)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local environment of atoms in cadmium cyanide frameworks, providing insights that are often inaccessible through diffraction methods alone.

¹¹³Cd NMR: The ¹¹³Cd nucleus is particularly sensitive to its coordination environment, making ¹¹³Cd solid-state NMR a powerful probe of the structure and disorder in cadmium cyanide materials. cdnsciencepub.com Studies have shown that the ¹¹³Cd chemical shift is highly sensitive to the nature of the atoms coordinated to the cadmium center. cdnsciencepub.com In pure Cd(CN)₂, the presence of five distinct resonances in the ¹¹³Cd magic angle spinning (MAS) NMR spectrum indicates a static disorder of the cyanide groups. cdnsciencepub.com These resonances correspond to cadmium atoms surrounded by different numbers of carbon and nitrogen atoms (CdCₓN₄₋ₓ, where x = 0 to 4), confirming the existence of an "orientational glass" state at room temperature. cdnsciencepub.com This finding suggests that the cyanide ions are not randomly oriented but follow specific "ice rules," where each cadmium atom prefers to bind to two carbon and two nitrogen atoms. researchgate.netrsc.org

Furthermore, ¹¹³Cd NMR has been instrumental in proposing an ordering scheme for the cyanide units in the host lattice of Cd(CN)₂·2/3H₂O·BuOH that differs from the one derived from X-ray diffraction data, suggesting a different space group for the crystal structure. rsc.orgrsc.org

¹³C and ¹H NMR: In complexes of cadmium(II) cyanide with heterocyclic thiones, ¹³C NMR shows an upfield shift for the thione carbon, while ¹H NMR displays a downfield shift for the N-H protons. nih.gov These shifts are consistent with the coordination of the sulfur atom to the cadmium(II) ion. nih.gov

Table 2: ¹¹³Cd NMR Resonances in Cd(CN)₂

| Cadmium Coordination Environment | Number of Resonances | Implication | Reference |

| CdCₓN₄₋ₓ (x = 0 to 4) | 5 | Static disorder of CN groups (orientational glass) | cdnsciencepub.com |

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization

Solution-state NMR spectroscopy provides valuable information about the species present in solution and their dynamic behavior. For cadmium cyanide complexes with ligands like heterocyclic thiones, solution NMR studies in solvents such as dimethyl sulfoxide (B87167) (DMSO) have been conducted. nih.govcdnsciencepub.com

¹H and ¹³C NMR are used to characterize the complexes in solution. nih.gov For instance, in cadmium(II) cyanide complexes with various thiones, an upfield shift in the ¹³C NMR and downfield shifts in the ¹H NMR are consistent with sulfur coordination to cadmium(II). nih.gov

These studies help in understanding the stability and structure of the complexes in the solution phase, which can differ from their solid-state structures.

Advanced Microscopic and Diffraction Techniques

Advanced imaging and scattering techniques provide direct visualization and detailed structural information about cadmium cyanide frameworks at various length scales.

Transmission Electron Microscopy (TEM) for Nanostructure Size, Shape, and Microstrain Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology and structure of nanomaterials. While direct TEM studies focused solely on Cd(CN)₂ nanostructures are not extensively reported in the provided context, the principles of TEM analysis are demonstrated in studies of related cadmium-containing nanoparticles.

For instance, in the study of cadmium oxide (CdO) nanoparticles derived from a cadmium complex, TEM was used to determine the particle size and morphology. mtu.edusemanticscholar.org High-resolution TEM (HRTEM) can reveal the crystalline nature and lattice fringes of the nanoparticles. semanticscholar.org Similarly, in the synthesis of cadmium chalcogenide hollow structures, TEM images show the formation of nanotubes and hollow spheres, with the walls composed of smaller nanoparticles. nju.edu.cn In-situ liquid cell TEM has been employed to observe the real-time growth and morphological evolution of CdS nanocrystals in solution. mdpi.com

These examples highlight the capability of TEM to provide crucial information on the size, shape, and aggregation state of cadmium cyanide nanostructures, should they be synthesized. This would be essential for understanding how these physical characteristics influence the material's properties.

Neutron Scattering Studies for Structural Dynamics and Orientational Disorder

Neutron scattering is a uniquely powerful technique for studying cadmium cyanide due to its ability to distinguish cyanide orientations, a task that is difficult with X-ray diffraction because of the similar scattering power of carbon and nitrogen in the presence of the electron-rich cadmium ion. arxiv.org However, natural abundance cadmium has a very high neutron absorption cross-section, which complicates measurements. arxiv.org This challenge is overcome by using isotopically enriched samples, such as ¹¹⁴Cd(CN)₂. arxiv.orgnih.gov

Neutron powder diffraction studies on ¹¹⁴Cd(CN)₂ have been crucial in characterizing its structure and temperature-dependent behavior. arxiv.orgnih.gov These studies have confirmed that at ambient temperature, Cd(CN)₂ has a cubic structure (space group Pn3m) with head-to-tail orientational disorder of the cyanide ions. arxiv.orgnih.gov Upon cooling, the material exhibits negative thermal expansion (NTE) until it undergoes a structural phase transition at approximately 130 K to a tetragonal phase (I4₁/amd) with cyanide-ion orientational order. rsc.orgarxiv.orgresearchgate.net

Inelastic neutron scattering (INS) measurements provide insights into the lattice dynamics and the phonon modes responsible for the NTE. arxiv.orgresearchgate.net Studies have shown that the NTE is driven by low-energy phonons with negative Grüneisen parameters, which are related to transverse vibrations of the Cd–CN–Cd linkages and framework breathing modes. rsc.orgarxiv.org The orientational disorder of the cyanide ions and their reorientations are believed to play a significant role in the lattice dynamics that lead to NTE. rsc.orgstfc.ac.uk The interplay between the cyanide reorientations, which occur on a timescale of a few Hertz at room temperature, and the lattice vibrations is a key area of investigation. arxiv.org

Table 3: Structural Phases of Cadmium Cyanide from Neutron Diffraction

| Temperature Range | Crystal System | Space Group | Key Feature | Reference |

| > 130 K | Cubic | Pn3m | Cyanide orientational disorder | arxiv.orgnih.gov |

| < 130 K | Tetragonal | I4₁/amd | Cyanide orientational order | rsc.orgarxiv.orgresearchgate.net |

Thermo-Structural Behavior and Mechanical Properties

The cadmium cyanide framework exhibits a range of unusual and scientifically significant behaviors in response to thermal and other stimuli. Its flexible coordination polymer structure, composed of interpenetrating networks, is central to these unique properties, including strong negative thermal expansion, sensitivity to X-ray irradiation, and distinct phase transitions.

Investigation of Negative Thermal Expansion (NTE) Phenomena

Cadmium cyanide, Cd(CN)₂, is renowned for exhibiting one of the most substantial and isotropic negative thermal expansion (NTE) effects among all known materials. wigner.huox.ac.uk This phenomenon, where the material contracts upon heating rather than expanding, is a key characteristic of its thermo-structural behavior. The NTE in Cd(CN)₂ is not a minor effect; it is persistent and remarkably strong. wigner.hursc.org

The mechanism driving this contraction is primarily attributed to low-energy, volume-reducing phonons. rsc.org These transverse vibrational modes of the bridging cyanide (CN⁻) ligands effectively pull the cadmium (Cd²⁺) centers closer together as the temperature increases, leading to a net contraction of the crystal lattice. This behavior is characteristic of framework materials where such "floppy" modes can dominate the thermal response. rsc.org Another proposed mechanism involves the temperature-dependent off-centering of Cd²⁺ ions, which increases the packing density of the network at higher temperatures. ox.ac.ukaps.org

Research has established the "true" NTE behavior of Cd(CN)₂ across a wide temperature range of 150–750 K, resolving previous discrepancies in reported coefficients. rsc.orgrsc.org After accounting for irradiation effects, the volume coefficient of thermal expansion (αᵥ) was determined to be -55(2) MK⁻¹, with the material showing no signs of decomposition even at 750 K. rsc.org This robust NTE is maintained over an exceptionally broad temperature range of 600 K. rsc.org

Table 1: Negative Thermal Expansion Properties of Cadmium Cyanide

| Property | Value | Temperature Range | Source(s) |

|---|---|---|---|

| Volume Coefficient of Thermal Expansion (αᵥ) | -55(2) MK⁻¹ | 150 K – 750 K | rsc.org |

| Phenomenon Type | Isotropic Negative Thermal Expansion | 150 K – 750 K | wigner.hursc.org |

| Driving Mechanism | Low-energy, volume-reducing phonons | Ambient | rsc.org |

| Alternate Mechanism | Temperature-dependent off-centering of Cd²⁺ ions | 150 K – 300 K | ox.ac.ukaps.org |

Examination of Negative X-ray Expansion (NXE) Effects and Underlying Mechanisms

A fascinating and unusual property of cadmium cyanide is its contraction upon irradiation by X-rays, a phenomenon termed "negative X-ray expansion" (NXE). rsc.orgnih.govresearchgate.net This behavior is contrary to that of most materials, which typically experience lattice expansion when exposed to X-ray beams. rsc.orgnih.gov The discovery of NXE was crucial in resolving inconsistencies in previously reported NTE coefficients for Cd(CN)₂, as the X-ray exposure during diffraction measurements was found to influence the structural parameters. rsc.orgrsc.orgresearchgate.net

The underlying mechanism for NXE is not due to localized heating but is thought to involve an interaction between the X-rays and the cyanide ligands. rsc.orgnih.govchemrxiv.org Specifically, it is suggested that X-ray irradiation facilitates or interacts with "cyanide flips," the reorientations of the CN⁻ ions within the crystal lattice. nih.govresearchgate.net This interaction with the disordered cyanide ions, which are a key feature of the Cd(CN)₂ structure, leads to a contraction of the unit cell. rsc.orgresearchgate.net This suggests a form of X-ray–phonon coupling within the material. rsc.orgnih.gov The isostructural compound Zinc cyanide, Zn(CN)₂, has also been observed to contract under X-ray irradiation at high pressure. rsc.orgnih.gov

The NXE effect is significant enough to influence other physical properties. For instance, X-ray irradiation can reverse the low-temperature, symmetry-lowering phase transition, restoring the cubic phase of the material even at temperatures where it would normally be in a lower-symmetry state. nih.govresearchgate.net This interplay highlights the potential for using X-rays to tune the mechanical and structural response of functional materials like Cd(CN)₂. rsc.orgchemrxiv.org

Structural Phase Transitions and Temperature-Dependent Behavior

Cadmium cyanide undergoes a distinct, symmetry-lowering structural phase transition as it is cooled. arxiv.org At ambient temperature, Cd(CN)₂ possesses a cubic crystal structure with the space group Pnm. rsc.orgarxiv.org In this phase, the cyanide ligands exhibit head-to-tail orientational disorder. rsc.orgarxiv.org

Upon cooling, the cubic unit cell expands due to the NTE effect until a phase transition occurs at approximately 130-135 K. nih.govarxiv.orgresearchgate.net Neutron powder diffraction studies on isotopically enriched ¹¹⁴Cd(CN)₂ have identified the low-temperature phase as having a tetragonal I4₁/amd symmetry. arxiv.orgresearchgate.net This transition involves a slip of the two interpenetrating frameworks relative to each other and allows for long-range orientational ordering of the cyanide ions. arxiv.orgresearchgate.net This ordered low-temperature structure is isostructural to hydrogen-ordered ice-VIII. arxiv.org

The temperature-dependent behavior is further complicated by the material's sensitivity to its thermal and radiation history. rsc.org As noted, X-ray exposure can suppress or even reverse this phase transition. rsc.orgnih.gov If a sample is irradiated at a higher temperature before being cooled, the cubic phase can be maintained at temperatures below the normal transition point. rsc.org Furthermore, evidence suggests the onset of an orientational glass transition at around 80 K, where the cyanide reorientations become frozen. arxiv.org

Table 2: Structural Phase Transition Data for Cadmium Cyanide

| Parameter | High-Temperature Phase | Low-Temperature Phase | Source(s) |

|---|---|---|---|

| Crystal System | Cubic | Tetragonal | rsc.orgarxiv.org |

| Space Group | Pn$\bar{3}$m | I4₁/amd | rsc.orgarxiv.org |

| Transition Temperature (Tc) | N/A | ~130-135 K | nih.govarxiv.org |

| Key Feature | Cyanide orientational disorder | Long-range cyanide ordering | rsc.orgarxiv.org |

Coordination Chemistry and Complex Formation of Cadmium Cyanide

Ligand Coordination Modes and Denticity in Cadmium Cyanide Systems

The cyanide ion (CN⁻) is a versatile ambidentate ligand, capable of coordinating to a metal center through either its carbon atom (cyano) or its nitrogen atom (isocyano). In cadmium cyanide systems, it most commonly functions as a bridging ligand, coordinating to two different cadmium(II) centers simultaneously via both its carbon and nitrogen atoms (μ₂-CN). iucr.orgresearchgate.net This bridging capability is the cornerstone of the extensive polymeric structures that cadmium cyanide forms.

Formation of Polymeric and Supramolecular Architectures with Bridging Cyanide Ligands

The ability of the cyanide ligand to bridge cadmium(II) ions leads to the formation of robust, three-dimensional (3D) coordination polymers. mdpi.commdpi.com The fundamental structure of pure cadmium cyanide, Cd(CN)₂, consists of two interpenetrating diamondoid frameworks, analogous to the high-temperature silica (B1680970) polymorph, cristobalite. wikipedia.orgrsc.org In this arrangement, each cadmium atom is tetrahedrally coordinated to four other cadmium atoms through cyanide bridges, forming an extended, porous network. wikipedia.org

These frameworks are not rigid; their topology can be significantly altered by the inclusion of guest molecules, leading to a variety of mineralomimetic or zeolite-like structures. mdpi.commdpi.com For example, depending on the guest molecule present during crystallization, cadmium cyanide can form frameworks that are not only different from each other but also from the parent cristobalite-like structure. electronicsandbooks.comrsc.org The resulting architectures can feature channels and cavities of varying sizes and shapes, such as the hexagonal and pentagonal channels observed in clathrates formed with propanol (B110389) isomers. electronicsandbooks.comrsc.org This structural diversity underscores the role of host-guest interactions in directing the formation of specific supramolecular architectures.

Role of Ancillary Ligands in Modulating Coordination Environment and Framework Topology

Ancillary ligands—molecules other than cyanide that coordinate to the cadmium(II) center—play a pivotal role in modifying the coordination environment of the metal ion and, consequently, the topology of the entire framework. mdpi.commdpi.comresearchgate.net These ligands can alter the coordination number of cadmium, introduce new functionalities, and template the formation of novel structures.

Thiones : Ligands such as N,N'-dimethylthiourea coordinate to cadmium(II) through their sulfur atom. sibran.ru In the complex [Cd(Dmtu)₂(CN)₂], the cadmium ion adopts a distorted tetrahedral geometry, coordinated to two sulfur atoms from the thione ligands and two carbon atoms from the cyanide ligands. sibran.ru These discrete molecular units can then self-assemble into 3D networks via intermolecular hydrogen bonds. sibran.ru Solid-state ¹¹³Cd NMR studies on complexes with various thiones have shown the presence of different coordination numbers, indicating the structural versatility introduced by these ancillary ligands. nih.gov

Alkoxyethanols : These ligands, which possess both ether and hydroxyl functional groups, can act as either coordinating ligands or as guest molecules within the framework's cavities. mdpi.commdpi.com In complexes with ethoxyethanol and butoxyethanol, the hydroxyl oxygen coordinates to the Cd(II) ion, resulting in a five-coordinate, trigonal-bipyramidal geometry for cadmium. mdpi.com In contrast, when bulkier hexyloxyethanol is used, it does not coordinate directly to the metal but is instead trapped as a guest, with water molecules occupying the coordination sites on the octahedral Cd(II) ions. mdpi.com The choice of alkoxyethanol, including branched isomers like iso-butoxyethanol and tert-butoxyethanol, directly influences the resulting framework, leading to different ratios of tetrahedral, square-pyramidal, and octahedral cadmium centers. mdpi.comresearchgate.net

Crown Ethers : Crown ethers, such as 18-crown-6 (B118740), can encapsulate the cadmium ion. In the complex [Cd(CN)₂(18-crown-6)], the cadmium ion sits (B43327) within the plane of the six oxygen atoms of the crown ether and is further coordinated by two axial cyanide ligands, resulting in a hexagonal bipyramidal geometry. researchgate.net This entire macrocyclic complex can then act as a guest, becoming trapped within a cage-like [Cd(CN)₂]n framework, demonstrating a complex interplay of coordination and host-guest chemistry. researchgate.net

Acetonitrile (B52724) : Acetonitrile exhibits a dual role in the formation of cadmium cyanide clathrates. toho-u.ac.jpcolab.ws In the compound Cd(CH₃CN)₂Cd(CN)₄·2CH₃CN, some acetonitrile molecules act as unidentate ligands, coordinating directly to cadmium to form an octahedral center. colab.ws Simultaneously, other acetonitrile molecules behave as guests, occupying the cage-like cavities within the 3D host framework. colab.ws This demonstrates how a single type of ancillary molecule can function as both a structural component and a guest.

Table 1: Effect of Ancillary Ligands on Cadmium Cyanide Architectures

| Ancillary Ligand | Formula Example | Effect on Cd(II) Coordination | Resulting Structure | Reference(s) |

| N,N'-dimethylthiourea | [Cd(Dmtu)₂(CN)₂] | Four-coordinate, distorted tetrahedral (CdS₂C₂) | 3D network via H-bonding | sibran.ru |

| Ethoxyethanol | [Cd(CN)₂(C₂H₅OCH₂CH₂OH)]n | Five-coordinate, trigonal-bipyramidal | Distorted tridymite-like 3D framework | mdpi.com |

| 18-Crown-6 | [Cd(CN)₂(18-crown-6)] | Eight-coordinate, hexagonal bipyramidal | Macrocyclic complex that can be a guest in a [Cd(CN)₂]n host | researchgate.net |

| Acetonitrile | Cd(CH₃CN)₂Cd(CN)₄·2CH₃CN | Six-coordinate, octahedral (ligand) | 3D framework with acetonitrile as both ligand and guest | colab.ws |

Host-Guest Chemistry and Molecular Recognition Properties in Cadmium Cyanide Clathrates

Cadmium cyanide is renowned for its ability to form clathrates, which are inclusion compounds where guest molecules are trapped within the cavities of a host lattice. mdpi.comwikipedia.org The [Cd(CN)₂]n framework acts as the host, and its porous, three-dimensional structure can accommodate a wide variety of guest molecules, such as carbon tetrachloride, benzene (B151609), and various alcohols. mdpi.comiaea.org The interaction between the host and guest is typically driven by non-covalent van der Waals forces. wikipedia.org

A key feature of cadmium cyanide's host-guest chemistry is that the structure of the host framework is often dependent on the size, shape, and chemical nature of the guest molecule it encloses. mdpi.commdpi.com This guest-dependent structural variability is a form of molecular recognition. For example, crystallization of Cd(CN)₂ from n-propanol and iso-propanol yields clathrates with frameworks that are topologically distinct from each other. electronicsandbooks.comrsc.org The framework formed with n-propanol features both hexagonal and pentagonal channels, while the one with iso-propanol has only pentagonal channels. electronicsandbooks.comrsc.org This demonstrates that the host framework adapts to best accommodate the specific guest, highlighting a sophisticated self-assembly process guided by host-guest interactions.

Investigation of Cadmium(II) Coordination Number Variability and its Structural Implications

The Cd(II) ion, with its d¹⁰ electronic configuration, is highly flexible in its coordination preferences, commonly exhibiting coordination numbers ranging from four to eight. researchgate.net This variability is a defining feature of cadmium cyanide chemistry and has profound structural implications. While the simple Cd(CN)₂ framework is built from four-coordinate, tetrahedral cadmium centers (CdT), the incorporation of ancillary ligands or guest molecules can readily induce higher coordination numbers. mdpi.comresearchgate.net

The coordination geometry of Cd(II) can expand to:

Five-coordinate (CdTB) : A trigonal-bipyramidal geometry is often observed when ligands like alkoxyethanols coordinate to the cadmium center. mdpi.com

Six-coordinate (CdOC) : An octahedral geometry is common, especially when water molecules or two acetonitrile ligands coordinate to the cadmium ion. mdpi.commdpi.comcolab.ws In some cases, frameworks contain a mixture of tetrahedral and octahedral cadmium atoms in specific ratios, such as the 5:3 ratio found in certain ether clathrates or the 1:1 ratio in an acetonitrile clathrate. colab.wsrsc.org

Square-pyramidal (CdSP) : This less common five-coordinate geometry has been observed in a complex with tert-butoxyethanol, where the framework contained octahedral, square-pyramidal, and tetrahedral Cd(II) centers in a 1:2:2 ratio. mdpi.comresearchgate.net

Eight-coordinate : A hexagonal bipyramidal geometry is seen when Cd(II) is complexed with 18-crown-6 and two axial cyanides. researchgate.net

Table 2: Variability of Cadmium(II) Coordination in Cyanide Complexes

| Coordination Number | Geometry | Ancillary Ligand/Guest Example | Compound System | Reference(s) |

| 4 | Tetrahedral (CdT) | None / Lipophilic guests (e.g., CCl₄) | Cd(CN)₂ / Cd(CN)₂·CCl₄ | wikipedia.orgmdpi.com |

| 5 | Trigonal-Bipyramidal (CdTB) | Ethoxyethanol, Butoxyethanol | [Cd(CN)₂(C₂H₅OCH₂CH₂OH)]n | mdpi.com |

| 5 | Square-Pyramidal (CdSP) | tert-Butoxyethanol | Complex containing CdOC, CdSP, and CdT centers | mdpi.comresearchgate.net |

| 6 | Octahedral (CdOC) | Water, Acetonitrile | Cd₃(CN)₆(H₂O)₂·2Prⁿ₂O, Cd(CH₃CN)₂Cd(CN)₄·2CH₃CN | colab.wsrsc.org |

| 8 | Hexagonal Bipyramidal | 18-Crown-6 | [Cd(CN)₂(18-crown-6)] | researchgate.net |

Reactivity, Reaction Mechanisms, and Transformation Pathways of Cadmium Cyanide

Photocatalytic Oxidation Mechanisms of Cyanide Complexes Involving Cadmium

The photocatalytic degradation of cyanide complexes, including those of cadmium, presents a promising advanced oxidation process for wastewater treatment. mdpi.com911metallurgist.com This method relies on the generation of highly reactive oxygen species (ROS) upon the irradiation of a semiconductor catalyst. mdpi.commdpi.com

Semiconductor catalysts are central to the photocatalytic degradation of cyanide. When a semiconductor like titanium dioxide (TiO₂) is irradiated with photons of energy equal to or greater than its band-gap energy, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs (e- and h+). mdpi.com911metallurgist.com These charge carriers initiate redox reactions that lead to the degradation of cyanide. The holes (h+) can directly oxidize adsorbed cyanide ions or react with water to form hydroxyl radicals (•OH), which are powerful oxidizing agents. mdpi.com911metallurgist.com Concurrently, electrons in the conduction band can reduce adsorbed oxygen to form superoxide (B77818) radicals (O₂•−). mdpi.com

Activation: TiO₂ + hν → e- + h+ 911metallurgist.com

Oxidation by holes: h+ + CN- → •CN mdpi.com

Generation of hydroxyl radicals: h+ + H₂O → •OH + H+ 911metallurgist.com

Generation of superoxide radicals: e- + O₂ → O₂•− mdpi.com

Cyanide oxidation: CN- is oxidized by •OH and O₂•− to less toxic species like cyanate (B1221674) (CNO-), and eventually to carbonate and nitrate (B79036). mdpi.comnih.gov

Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst for cyanide degradation due to its efficiency and stability. urjc.escapes.gov.br Both free cyanide and complexed cyanides can be treated using TiO₂-based photocatalysis. mdpi.comurjc.es For instance, in the simultaneous removal of cyanide and cadmium from electroplating wastewater, TiO₂ photocatalysis under UV irradiation has proven effective. ui.ac.idresearchgate.net The efficiency of the process is influenced by factors such as TiO₂ concentration, pH, and aeration rate. ui.ac.idresearchgate.net An increase in TiO₂ concentration generally enhances the degradation rate up to an optimal point, beyond which a shielding effect can reduce efficiency. ui.ac.idresearchgate.net High pH values are often favorable for cyanide oxidation due to the increased availability of hydroxide (B78521) ions for generating hydroxyl radicals. ui.ac.idresearchgate.net Doping TiO₂ with other metal oxides, like CuO, can slightly enhance the photooxidation rate of cyanide at low dopant concentrations. capes.gov.brjournalssystem.com

ZnO-BiOI Heterojunctions: To improve photocatalytic efficiency, heterojunction catalysts like ZnO-BiOI have been developed. mdpi.commdpi.com These materials exhibit enhanced performance by promoting charge separation and reducing the recombination of photogenerated electron-hole pairs. mdpi.commdpi.com A ZnO-BiOI heterostructure has demonstrated accelerated degradation of cyanide compared to TiO₂ alone. mdpi.com In one study, 5 mg of the ZnO-BiOI heterostructure completely removed 40 ppm of cyanide in 35 minutes. mdpi.com The synergistic interaction between ZnO and BiOI enhances visible light absorption and facilitates the generation of reactive oxygen species, making it a highly effective catalyst for environmental remediation. mdpi.commdpi.com The degradation mechanism involves the initial oxidation of cyanide by hydroxyl radicals to form cyanate. mdpi.com

Here is an interactive data table summarizing the efficiency of different semiconductor catalysts in cyanide degradation:

The kinetics of the photocatalytic degradation of cyanide are often described by the Langmuir-Hinshelwood (L-H) model. doi.orgnih.govnih.gov This model is frequently used for liquid-solid phase reactions and can be expressed as: r = -dC/dt = (krKC) / (1 + KC) where r is the rate of oxidation, C is the cyanide concentration, K is the Langmuir-Hinshelwood adsorption equilibrium constant, and kr is the photocatalysis rate constant. doi.org

At low initial concentrations, the equation often simplifies to a pseudo-first-order kinetic model. nih.govmdpi.com Numerous studies have confirmed that the photocatalytic degradation of cyanide and its complexes, including those with cadmium, follows pseudo-first-order kinetics. mdpi.comui.ac.idmdpi.com

Key Findings from Kinetic Studies:

ZnO-BiOI Heterojunctions: The photodegradation of cyanide using a ZnO-BiOI heterojunction catalyst was found to fit a pseudo-first-order kinetic model well. mdpi.comnih.gov The half-life for cyanide concentration was approximately 12 minutes under specific conditions. mdpi.com

TiO₂: In studies involving the simultaneous removal of cyanide and cadmium with UV/TiO₂, the process was also modeled using pseudo-first-order kinetics. ui.ac.id The apparent rate constants (kapp) were determined for both cyanide oxidation and cadmium reduction under various conditions. ui.ac.idmdpi.com

Graphene-Coupled ZnO (GR-ZnO): The photodegradation of potassium cyanide using GR-ZnO under different light sources (NIR, UV, visible, and sunlight) also followed pseudo-first-order kinetics, with the apparent rate constants calculated from the L-H model. nih.gov

The following interactive data table presents kinetic data from various studies on cyanide photocatalysis:

Chemical Transformation of Metal-Cyanide Complexes

Metal-cyanide complexes, which are common in industrial effluents, can be degraded through various pathways, including UV-induced decomposition. mdpi.com Photolysis, especially in the presence of a photocatalyst, is an effective method for breaking down stable cyano-complexes. urjc.es The degradation process typically involves the initial release of free cyanide ions from the complex, which are then oxidized. urjc.es The UV irradiation of organic compounds in water can lead to their decomposition, although the formation of mutagenic byproducts is a consideration that requires careful investigation. nih.gov

For iron cyanocomplexes, a well-studied example, heterogeneous photocatalysis with TiO₂ leads to the initial release of free cyanides, which are subsequently oxidized to cyanate and nitrate. urjc.es The porous structure of supported catalysts, such as TiO₂ on SBA-15 silica (B1680970), can enhance activity by preventing the deactivation of the semiconductor by the larger complex ions while allowing smaller free cyanide ions to access the catalyst surface. urjc.es

Cadmium cyanide (Cd(CN)₂) is unusual for a transition metal cyanide in that it is fairly soluble in water. wikipedia.org Its solubility increases significantly in the presence of excess cyanide ions due to the formation of stable complex ions, primarily the tetracyanocadmate(II) ion, [Cd(CN)₄]²⁻. researchgate.netwikipedia.org The formation proceeds through the intermediate species [Cd(CN)₃]⁻. wikipedia.org

[Cd(CN)₄]²⁻ is the most common cadmium-cyanide complex found in wastewater from mineral extraction and electroplating industries. rsc.orgrsc.org This complex is stable, particularly in alkaline solutions, which helps prevent the release of highly toxic hydrogen cyanide (HCN) gas. researchgate.netrsc.org The stability of this complex, however, makes the removal of cadmium and cyanide from wastewater more challenging. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the interaction and detection of the [Cd(CN)₄]²⁻ ion, for instance, by designing electrochemical sensors with quinone derivatives on graphene that can chelate the cadmium ion. rsc.orgrsc.org

Fundamental Reactions with Other Chemical Species and Ligands (mechanistic focus)

The cadmium(II) ion is considered a "soft acid" and thus forms strong interactions with soft bases like the cyanide ion (CN⁻) and sulfur-containing ligands. researchgate.net The coordination chemistry of cadmium is versatile, allowing for various coordination numbers and geometries, which influences its reactivity. researchgate.net

Ligand exchange or substitution reactions are fundamental in the chemistry of coordination complexes. niscpr.res.inacs.org In the context of cadmium cyanide complexes, these reactions can involve the replacement of cyanide ligands with other species. For example, cadmium(II) complexes with macrocyclic ligands have been shown to undergo axial ligand substitution reactions where ligands like nitrate are replaced by thiocyanate (B1210189) (SCN⁻) or nitrite (B80452) (NO₂⁻). eujournal.orgresearchgate.net

The mechanism of such reactions often involves the initial coordination of the incoming ligand to the metal center, followed by the departure of the leaving group. acs.org In some cases, a ligand can be chemically transformed while it remains coordinated to the metal ion. acs.org The reactivity of a coordinated ligand can be significantly different from that of the free ligand due to electronic and steric effects imposed by the metal ion. acs.org For instance, the nucleophilic character of a ligand can be altered upon coordination. acs.org

Studies on cyano(thione)gold(I) complexes have investigated ligand scrambling reactions, which are essentially ligand exchange processes that can be studied to determine equilibrium constants. cdnsciencepub.com Similar principles apply to cadmium cyanide complexes, where understanding the thermodynamics and kinetics of ligand exchange with species like heterocyclic thiones is crucial for predicting their behavior in various chemical environments. cdnsciencepub.com

Theoretical and Computational Investigations of Cadmium Cyanide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary workhorse in computational materials science for its favorable balance of accuracy and computational cost. laboratorynotes.com It is a quantum mechanical method used to calculate the electronic structure of many-body systems, which in turn allows for the prediction of a wide range of material properties. laboratorynotes.comyoutube.com

Cd(CN)₂ is known to adopt a cubic crystal structure (space group Pn-3m) where each cadmium ion is tetrahedrally coordinated to four cyanide ligands, which in turn bridge to other cadmium centers. wikipedia.orgsmolecule.com This arrangement creates two interpenetrating diamondoid networks. smolecule.comnih.gov DFT-based geometry optimization can accurately reproduce this experimentally determined structure. By calculating the total energy for various atomic arrangements, DFT can also be used to predict potential high-pressure phases or alternative stable polymorphs of cadmium cyanide. wikipedia.orgphyschemres.org

Table 1: Representative Structural Parameters of Cubic Cd(CN)₂

| Parameter | Description | Typical Value |

|---|---|---|

| Space Group | Defines the crystal's symmetry operations | Pn-3m |

| Cd-C Bond Length | The distance between Cadmium and Carbon atoms | ~2.3 Å |

| C≡N Bond Length | The distance within the cyanide ligand | ~1.15 Å |

| Cd-C-N Angle | The angle along the cadmium-cyanide bond | ~180° |

| C-Cd-C Angle | The angle between two cyanide ligands attached to a cadmium center | ~109.5° (tetrahedral) |

Note: The values are approximate and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

DFT is exceptionally useful for analyzing the electronic properties of materials. researchgate.net Key aspects of the electronic structure of Cd(CN)₂ that can be investigated include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

The HOMO-LUMO gap is a crucial parameter that indicates the chemical reactivity and the energy required to excite an electron from the ground state. rsc.orgresearchgate.net A larger gap generally implies greater stability. researchgate.net For Cd(CN)₂, DFT calculations can determine the energies of these frontier orbitals. The analysis of charge distribution, often performed using methods like Mulliken population analysis, reveals how electrons are shared between the cadmium and cyanide ions, providing insights into the nature of the Cd-CN bond (i.e., its degree of ionic vs. covalent character). rsc.org Furthermore, mapping the electrostatic potential onto the electron density surface helps to identify the electron-rich and electron-poor regions of the crystal, which is important for understanding intermolecular interactions. nih.gov

Table 2: Key Electronic Properties from DFT Analysis

| Property | Description | Significance for Cd(CN)₂ |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic stability and optical properties. |

| Charge Distribution | Distribution of partial atomic charges on Cd, C, and N atoms. | Characterizes the ionicity and covalency of the bonding. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Predicts sites for electrophilic and nucleophilic attack and governs intermolecular interactions. |

While standard DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), can be used to study excited states and simulate spectroscopic properties. laboratorynotes.comscispace.com TD-DFT is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of materials. youtube.comresearchgate.netnih.gov

The method calculates the energies of electronic transitions from the ground state to various excited states. laboratorynotes.com These transition energies correspond to the wavelengths of light that the material will absorb. By simulating the UV-Vis spectrum of Cd(CN)₂, researchers can assign the observed absorption bands to specific electronic transitions (e.g., from orbitals primarily located on the cyanide ligands to orbitals on the cadmium centers), providing a detailed understanding of its optical properties. researchgate.net

One of the most significant applications of DFT for Cd(CN)₂ is in the study of its lattice dynamics. Phonons are quantized modes of vibration in a crystal lattice, and their behavior governs many thermal properties, including thermal expansion. nih.gov

Cadmium cyanide is well-known for exhibiting Negative Thermal Expansion (NTE), meaning it contracts upon heating over a certain temperature range. wikipedia.org DFT-based phonon calculations are essential for understanding this counterintuitive behavior. By computing the phonon dispersion curves (frequency vs. wavevector), scientists can identify specific low-frequency vibrational modes. The volume dependence of these phonon frequencies is described by the Grüneisen parameter. Modes with negative Grüneisen parameters soften (decrease in frequency) with increasing volume, which drives the NTE phenomenon. wikipedia.orgnih.gov For Cd(CN)₂, these calculations have shown that low-energy transverse modes, which correspond to the flexing of the Cd-CN-Cd linkages, are primarily responsible for the material's NTE. wikipedia.org

Molecular Dynamics Simulations for Structural and Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. researchgate.net Unlike DFT, which is typically used for static systems or very short timescales, MD can simulate the behavior of materials over nanoseconds or longer, providing insights into dynamic processes.

An MD simulation requires a "force field," which is a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates. youtube.com For a material like cadmium cyanide, a force field would need to accurately describe the bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic) between the atoms. physchemres.org These force fields can be developed using data from high-level quantum chemical calculations (like DFT) or by fitting to experimental data. researchgate.netresearchgate.netarxiv.org

Once a suitable force field is established, MD simulations can be used to study:

Structural Dynamics: How the Cd(CN)₂ lattice vibrates and fluctuates at different temperatures. This can include observing the dynamic disorder of the cyanide ligands, such as flipping motions. wikipedia.org

Phase Transitions: Simulating the material at different temperatures and pressures to observe transitions between different crystalline phases. wikipedia.org

Thermal Expansion: By running simulations at various temperatures and monitoring the average volume of the simulation cell, MD can directly compute the coefficient of thermal expansion, providing a dynamic counterpart to the static lattice dynamics calculations from DFT.

While ab initio MD (which uses DFT to calculate forces at each timestep) is possible, it is computationally very expensive. researchgate.netresearchgate.net Therefore, large-scale simulations of Cd(CN)₂ dynamics typically rely on classical force fields.

Computational Modeling of Cadmium-Cyanide Complexation and Intermolecular Interactions

Computational modeling is crucial for understanding the fundamental interactions within the Cd(CN)₂ structure and its formation from constituent ions. Quantum chemical calculations can be applied to model the complexation of a cadmium ion (Cd²⁺) with one or more cyanide ligands (CN⁻) in the gas phase or in solution. youtube.comresearchgate.net

These calculations provide detailed information about:

Binding Energies: The strength of the bond formed between the cadmium cation and the cyanide anion can be quantified. nih.gov

Coordination Chemistry: DFT can be used to study the stability of different coordination complexes, such as [Cd(CN)₃]⁻ and [Cd(CN)₄]²⁻, which are known to form in solutions with excess cyanide. laboratorynotes.comscispace.com This helps explain the solubility of Cd(CN)₂ in cyanide solutions. smolecule.com

By modeling these fundamental interactions, computational studies provide a bottom-up understanding of why cadmium cyanide adopts its specific crystal structure and exhibits its characteristic properties.

Predictive Studies for Material Properties and Reactivity